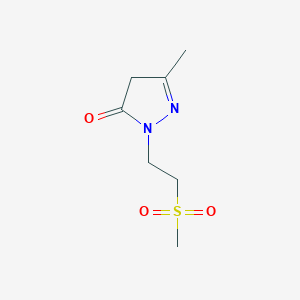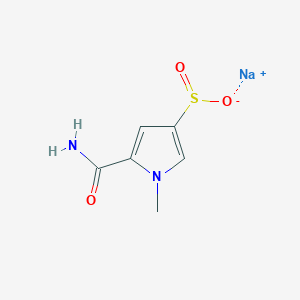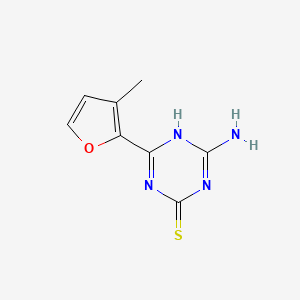![molecular formula C11H14N2O2 B13202821 3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B13202821.png)
3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one: is a heterocyclic compound that features an oxazolidinone ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amino group and an oxazolidinone ring makes it a versatile building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(aminomethyl)phenyl derivatives with ethylene carbonate under basic conditions to form the oxazolidinone ring . Another approach includes the use of glycidyl carbamates, which undergo cyclization in the presence of catalysts like triazabicyclodecene .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and green chemistry principles can enhance the scalability and sustainability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The amino group in the compound can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The oxazolidinone ring can be reduced to form corresponding amino alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of new materials with specific properties, such as polymers and resins.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. It also serves as a precursor for the synthesis of biologically active molecules.
Medicine: The oxazolidinone ring is a core structure in several antibiotics, such as linezolid and tedizolid. Therefore, derivatives of 3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one are explored for their potential antibacterial properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one and its derivatives often involves the inhibition of bacterial protein synthesis. The oxazolidinone ring binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
類似化合物との比較
- 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride
- 3-(4-Piperidinyl)-1,3-oxazolidin-2-one hydrochloride
- 5-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride
Comparison: While these compounds share the oxazolidinone ring, their substituents differ, leading to variations in their chemical reactivity and biological activity. For instance, 3-(2-aminoethyl)-1,3-oxazolidin-2-one hydrochloride has a different side chain, which may affect its binding affinity to biological targets and its overall pharmacokinetic properties .
Conclusion
3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and the development of novel materials and pharmaceuticals. Continued research into its properties and applications will likely yield further advancements in multiple fields.
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
3-[3-[(1R)-1-aminoethyl]phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-8(12)9-3-2-4-10(7-9)13-5-6-15-11(13)14/h2-4,7-8H,5-6,12H2,1H3/t8-/m1/s1 |
InChIキー |
XPEMBCIMCWZGKT-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](C1=CC(=CC=C1)N2CCOC2=O)N |
正規SMILES |
CC(C1=CC(=CC=C1)N2CCOC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene](/img/structure/B13202746.png)
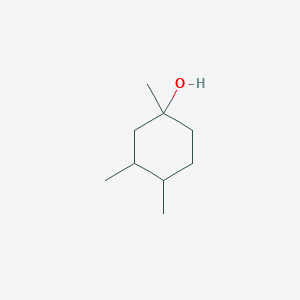

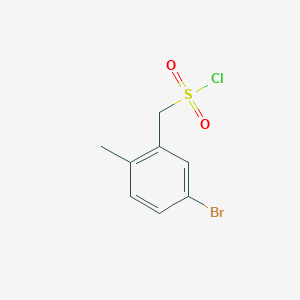
![1-[(tert-Butoxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13202772.png)
![2-{[(4-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13202786.png)
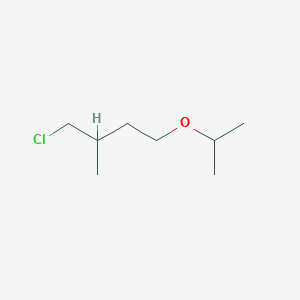
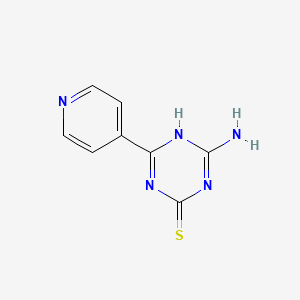
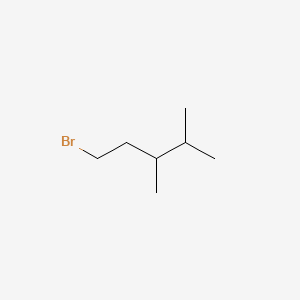
![4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202794.png)
